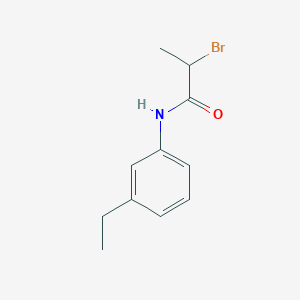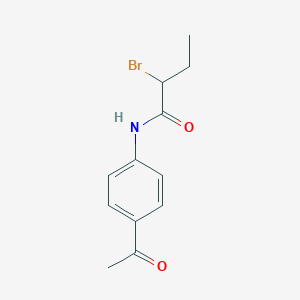![molecular formula C16H19ClN2OS B1392652 (4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine CAS No. 1242971-13-6](/img/structure/B1392652.png)
(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine
Overview
Description
The compound contains a chlorophenyl group, a morpholinylmethyl group, and a thienylmethyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich sulfur atom in the thienyl group, the electron-withdrawing chlorine atom in the chlorophenyl group, and the polar morpholinylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of polar groups (like the morpholinylmethyl group) and aromatic systems (like the chlorophenyl and thienyl groups) could impact properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antimicrobial Activities : This compound has been used in the synthesis of various derivatives with antimicrobial activities. For instance, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involved multiple steps, including the use of morpholine, and demonstrated significant antimicrobial activities against test microorganisms (Bektaş et al., 2007).
Spectroscopic Characterization : In a study of Co(III) complexes, morpholine was utilized as an amine component. These complexes, including [Co(salophen)(morpholine)2]ClO4, were characterized by various spectroscopic methods, providing insights into their chemical structures and interactions (Amirnasr et al., 2001).
Kinetics and Reaction Mechanisms : The kinetics of reactions between various dithiocarbonates and amines, including morpholine, were studied, revealing insights into the reaction mechanisms and rate constants. This research provides a deeper understanding of the chemical behavior of such compounds (Castro et al., 2011).
Biological Activities
Antidepressive Activity : A derivative, 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride, was synthesized and found to have potent antidepressive activities, indicating potential therapeutic applications (Guo Ya-nan, 2010).
Antinociceptive Effect : Derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were synthesized and demonstrated significant antinociceptive effects in mice, suggesting potential for pain relief applications (Listos Joanna et al., 2013).
Anticonvulsant Activity : Enaminones synthesized from cyclic beta-dicarbonyl precursors and morpholine showed potent anticonvulsant activity with low neurotoxicity, highlighting potential applications in neurological disorders (Edafiogho et al., 1992).
Molecular and Structural Studies
Crystal Structure Analysis : The crystal structure of dimethomorph, a compound containing a morpholine ring, was determined, providing valuable information about its molecular configuration and interactions (Kang et al., 2015).
Quantum Chemical Studies : A study involving novel quinolinone derivatives, synthesized using a secondary amine like morpholine, employed quantum chemical methods to analyze molecular geometry and other properties, contributing to a better understanding of these molecules (Fatma et al., 2017).
Future Directions
properties
IUPAC Name |
4-chloro-N-[[4-(morpholin-4-ylmethyl)thiophen-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c17-14-1-3-15(4-2-14)18-10-16-9-13(12-21-16)11-19-5-7-20-8-6-19/h1-4,9,12,18H,5-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVAONQABCKJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=C2)CNC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){[4-(morpholin-4-ylmethyl)-2-thienyl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)
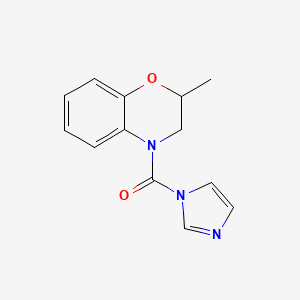
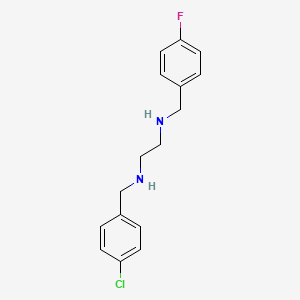
![1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392578.png)
![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![8'-Chloro-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]](/img/structure/B1392582.png)
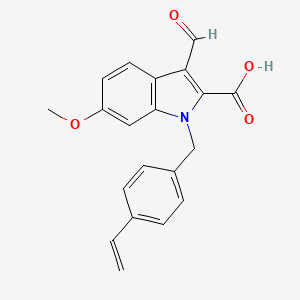
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)
